molecular formula C15H18N4O3 B11697534 2-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-6-methylpyrimidin-4-ol

2-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-6-methylpyrimidin-4-ol

Cat. No.: B11697534
M. Wt: 302.33 g/mol
InChI Key: SYYMBVVHAOCVSL-CXUHLZMHSA-N
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Description

2-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic and heterocyclic components, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 6-methyl-3,4-dihydropyrimidin-4-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated reactors and precise control of reaction parameters. Purification steps, such as recrystallization or chromatography, are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE
  • 2-[(2E)-2-[(4-ETHOXY-3-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE

Uniqueness

The uniqueness of 2-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H18N4O3

Molecular Weight

302.33 g/mol

IUPAC Name

2-[(2E)-2-[(4-ethoxy-3-methoxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C15H18N4O3/c1-4-22-12-6-5-11(8-13(12)21-3)9-16-19-15-17-10(2)7-14(20)18-15/h5-9H,4H2,1-3H3,(H2,17,18,19,20)/b16-9+

InChI Key

SYYMBVVHAOCVSL-CXUHLZMHSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NC2=NC(=CC(=O)N2)C)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC2=NC(=CC(=O)N2)C)OC

Origin of Product

United States

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